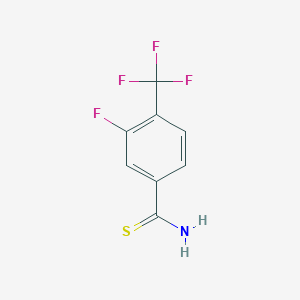

3-氟-4-(三氟甲基)苯甲硫酰胺

描述

The study and synthesis of fluoro-organic compounds are significant due to their utility in various chemical, pharmaceutical, and material science applications. Fluorinated compounds often exhibit unique physical, chemical, and biological properties due to the fluorine atoms' effects.

Synthesis Analysis

Fluorinated compounds, including those with trifluoromethyl groups, are synthesized through various methods, including direct fluorination, electrophilic and nucleophilic aromatic substitution, and reactions involving fluoroalkyl groups as building blocks. For instance, fluoro-polyimides have been synthesized from fluorine-containing aromatic diamines and aromatic dianhydrides, demonstrating the versatility of fluorine in polymer chemistry (Xie et al., 2001).

Molecular Structure Analysis

The molecular structure and conformation of fluorinated compounds are studied using techniques such as gas electron diffraction and quantum chemical calculations. These studies reveal the impact of fluorine atoms on molecular geometry, bond angles, and conformational preferences (Shishkov et al., 2004).

Chemical Reactions and Properties

Fluorinated compounds participate in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, additions to multiple bonds, and transformations involving fluoroalkyl groups. The presence of fluorine often imparts enhanced reactivity, selectivity, and stability to these compounds (Glenadel et al., 2016).

科学研究应用

氟化研究

该化合物已在氟化研究的背景下得到研究。例如,已经探索了使用四氟钴酸钾对类似化合物(如 1,3-双(三氟甲基)苯)进行氟化。此过程会生成轻度氟化的产物,并提供了对氟化机理和潜在途径的见解 (Parsons, 1972).

在聚合物化学中的应用

在聚合物化学中,已经合成了源自与 3-氟-4-(三氟甲基)苯甲硫酰胺在结构上相似的化合物(如 1,3-双(4-氨基-2-三氟甲基苯氧基)苯)的氟聚酰亚胺。这些聚酰亚胺表现出优异的热稳定性、低吸湿性和高耐湿热性,展示了在材料科学中的潜在应用 (Xie 等人,2001).

电化学氟化

包括类似三氟甲基苯在内的芳香化合物的电化学氟化已得到广泛研究。此过程使用新型电解质进行高效且稳定的氟化,从而生产出在化学合成和工业应用中很重要的各种氟化化合物 (Momota 等人,1993).

光物理过程

已经研究了包括与 3-氟-4-(三氟甲基)苯甲硫酰胺在结构上相似的化合物的氟(三氟甲基)苯的光物理过程。这项研究对于了解这些化合物的 photochemical 性质至关重要,这在开发新材料和技术方面可能具有相关性 (Al-ani, 1973).

催化应用

该化合物的衍生物也在催化的背景下得到研究。例如,已经探索了钯催化的有机硼酸和酯的三氟乙基化。这项研究在药物化学和相关领域中很重要,因为氟化化合物具有独特的性质 (Zhao & Hu, 2012).

安全和危害

The compound is classified as an irritant . It has the following hazard statements: H302+H312+H332-H315-H319-H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Mode of Action

Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Result of Action

It is known to cause severe skin burns and eye damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide. It is known to be moisture sensitive .

属性

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NS/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKNBFPBZIJNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=S)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620779 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide | |

CAS RN |

317319-16-7 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)